molecular formula C12H13BrN2O6 B2814080 3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid CAS No. 2138116-42-2

3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid

Cat. No. B2814080
CAS RN: 2138116-42-2
M. Wt: 361.148
InChI Key: FPQPTEUGLVPZNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an amine with a carboxylic acid or its derivative. For example, a method for producing N-butyryl-4-amino-3-methyl-methyl benzoate involves reacting o-toluidine with butyric acid chloride, brominating the reaction product, and then reacting the bromide with carbon monoxide and methanol in the presence of a palladium catalyst .

Scientific Research Applications

Heterocyclic Compound Synthesis

One primary application of similar bromo-nitrobenzoic acid derivatives is in the synthesis of heterocyclic compounds. For instance, compounds like 3-bromo-2-nitrobenzo[b]thiophene have been used in reactions with amines to achieve novel aromatic nucleophilic substitutions with rearrangement, producing unexpected structural isomers. This demonstrates the compound's utility in generating diverse heterocyclic frameworks, which are fundamental in pharmaceutical chemistry and materials science (Guerrera et al., 1995).

Catalytic Oxidation Studies

Another significant application is found in catalytic oxidation studies. For example, derivatives of nitrobenzoic acid have been investigated as substrates in oxidation reactions catalyzed by molecular oxygen in the presence of transition metal catalysts. These studies are crucial for understanding the mechanisms of catalytic oxidation and for developing efficient synthetic routes to important industrial chemicals (Yueqin Cai & Qiu Shui, 2005).

Pharmaceutical Intermediates

The compound's derivatives serve as key intermediates in the synthesis of pharmaceutical agents. For example, bromo-nitroquinoline derivatives have been utilized as intermediates in the synthesis of PI3K/mTOR inhibitors, highlighting the compound's role in the development of anticancer therapies (Fei Lei et al., 2015).

Crystallographic and Molecular Structure Analysis

Additionally, derivatives of benzoic acid, including those with bromo and nitro groups, have been the subject of crystallographic and molecular structure analyses. These studies provide insights into the electronic structure, molecular electrostatic potential, and intermolecular interactions of these compounds, contributing to our understanding of their reactivity and properties (Pramanik et al., 2019).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules. Unfortunately, the mechanism of action for “3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid” is not documented in the available resources .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Unfortunately, specific safety and hazard information for “3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid” is not available in the current resources .

Future Directions

The future directions for research on “3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicine or materials science could be explored .

properties

IUPAC Name

3-bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O6/c1-12(2,3)21-11(18)14-9-7(13)4-6(10(16)17)5-8(9)15(19)20/h4-5H,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPQPTEUGLVPZNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=C(C=C1Br)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-nitrobenzoic acid

CAS RN

2138116-42-2
Record name 3-bromo-4-{[(tert-butoxy)carbonyl]amino}-5-nitrobenzoic acid
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